BenchChemオンラインストアへようこそ!

Uridine 5'-triphosphate dihydrate trisodium salt

P2Y4 receptor pharmacology nucleotide selectivity competitive antagonism

Uridine 5′-triphosphate dihydrate trisodium salt (UTP trisodium salt; CAS 19817-92-6 as anhydrous trisodium salt, CAS 116295-90-0 as dihydrate form) is a pyrimidine nucleoside triphosphate that functions as a potent, dual agonist at the human P2Y2 and P2Y4 purinergic receptors. Unlike the purine nucleotide ATP—which activates a broad panel of P2Y receptors including P2Y1, P2Y2, P2Y11, and P2Y13—UTP exhibits a restricted receptor activation profile limited primarily to P2Y2 and P2Y4, with negligible activity at P2Y6 (EC50 >10,000 nM).

Molecular Formula C9H16N2Na3O17P3
Molecular Weight 586.12 g/mol
Cat. No. B12430369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-triphosphate dihydrate trisodium salt
Molecular FormulaC9H16N2Na3O17P3
Molecular Weight586.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3
InChIKeyKIYVKLDQLQZXKH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5′-Triphosphate Dihydrate Trisodium Salt: Pyrimidine Nucleotide Dual P2Y2/P2Y4 Agonist with Defined Subtype Selectivity for Research Procurement


Uridine 5′-triphosphate dihydrate trisodium salt (UTP trisodium salt; CAS 19817-92-6 as anhydrous trisodium salt, CAS 116295-90-0 as dihydrate form) is a pyrimidine nucleoside triphosphate that functions as a potent, dual agonist at the human P2Y2 and P2Y4 purinergic receptors . Unlike the purine nucleotide ATP—which activates a broad panel of P2Y receptors including P2Y1, P2Y2, P2Y11, and P2Y13—UTP exhibits a restricted receptor activation profile limited primarily to P2Y2 and P2Y4, with negligible activity at P2Y6 (EC50 >10,000 nM) . This constrained selectivity, combined with the well-defined hydration state of the trisodium salt dihydrate form (C₉H₁₂N₂Na₃O₁₅P₃·2H₂O, MW 586.12), makes this compound a critical tool for dissecting pyrimidine-specific signaling pathways where purine contamination or off-target receptor activation would confound experimental interpretation .

Why Uridine 5′-Triphosphate Dihydrate Trisodium Salt Cannot Be Replaced by ATP, GTP, CTP, or Other In-Class Nucleotides for P2Y Receptor Studies


The common assumption that any nucleoside triphosphate (ATP, GTP, CTP, or UTP) can interchangeably activate purinergic receptors is demonstrably false. At the human P2Y4 receptor, UTP is a full agonist (EC50 = 0.55 µM), whereas ATP, CTP, and XTP show no agonist activity whatsoever at concentrations up to 100 µM—and ATP instead acts as a competitive antagonist (pA2 = 6.15; KB = 708 nM) [1]. At the human P2Y2 receptor, UTP and ATP show comparable activation potencies (EC50 approximately 1–6 µM), yet UTP is approximately 10-fold more potent than ATP at inducing homologous receptor desensitization (UTP IC50 = 0.7–2.9 µM vs ATP IC50 = 9.1–21.2 µM), demonstrating that even when activation appears similar, downstream regulatory signaling diverges markedly [2]. Moreover, UTP induces contractile responses in rat duodenum that are entirely resistant to suramin (100 µM–1 mM), whereas ATP-induced contractions are completely abolished, indicating UTP engages a pharmacologically distinct receptor population not addressed by purine nucleotides [3]. Substituting ATP for UTP therefore risks not merely loss of potency but qualitatively different—and in the case of P2Y4, functionally antagonistic—experimental outcomes.

Quantitative Differentiation Evidence for Uridine 5′-Triphosphate Dihydrate Trisodium Salt vs. Closest Analogs


UTP as the Sole Full Agonist at the Human P2Y4 Receptor: ATP Is a Competitive Antagonist

At the human P2Y4 (hP2Y4) receptor stably expressed in 1321N1 human astrocytoma cells, UTP acts as a full agonist with an EC50 of 0.55 µM (95% CI 0.20–1.50 µM). In the same assay system, ATP, CTP, XTP, and Ap4A at 100 µM each showed no agonist activity at the hP2Y4 receptor. Critically, ATP instead functions as a competitive antagonist: a Schild analysis yielded a pA2 of 6.15, corresponding to a KB (equilibrium dissociation constant) of 708 nM, with a Schild slope near unity. CTP (100 µM) inhibited the UTP EC50 response by approximately 40%, and Ap4A (100 µM) by approximately 50%, whereas XTP had no inhibitory effect. By contrast, at the rat P2Y4 (rP2Y4) receptor, all seven nucleotides tested (UTP, ATP, Ap4A, ITP, GTP, CTP, XTP) acted as full agonists with similar maximal effects, with a rank potency order of UTP (EC50 = 0.20 µM) > ATP (0.51 µM) > Ap4A (1.24 µM) ≈ ITP (1.82 µM) ≈ GTP (2.28 µM) > CTP (7.24 µM) > XTP (22.9 µM) [1]. This species-dependent functional switch means that only UTP—not ATP, CTP, or XTP—can faithfully activate hP2Y4 receptors in human-relevant experimental models.

P2Y4 receptor pharmacology nucleotide selectivity competitive antagonism species-specific P2Y signaling

P2Y Subtype Selectivity: UTP Exhibits >180-Fold Selectivity for P2Y2/P2Y4 Over P2Y6

In standardized phospholipase C activation assays using 1321N1 human astrocytoma cells expressing individual human P2Y receptor subtypes, UTP trisodium salt demonstrates EC50 values of 55 nM at hP2Y2 and 80 nM at hP2Y4—compared with an EC50 exceeding 10,000 nM at hP2Y6 . This represents a >180-fold selectivity window for P2Y2 over P2Y6 and a >125-fold selectivity window for P2Y4 over P2Y6. In contrast, the purine nucleotide ATP promiscuously activates hP2Y2 (EC50 ~1–3 µM), hP2Y1 (via ADP metabolite), hP2Y11, and hP2Y13, while also serving as an antagonist at hP2Y4 and having activity at virtually all P2X ligand-gated ion channels [1]. Furthermore, while the synthetic pyrimidine analog 2-thio-UTP achieves somewhat higher P2Y2 potency (EC50 = 50 nM) with ≥30-fold selectivity over P2Y4, its potency at P2Y4 is markedly reduced relative to UTP, making UTP the preferred tool when dual P2Y2/P2Y4 agonism—but not P2Y6 activation—is required [2].

P2Y receptor subtyping phospholipase C activation 1321N1 cell-based assays agonist selectivity profiling

Differential Desensitization: UTP Is ~10-Fold More Potent Than ATP at Inducing Homologous P2Y2 Receptor Desensitization

Although UTP and ATP activate the human P2Y2 receptor with comparable acute potencies (EC50 values of 1.5–5.8 µM for both agonists), they differ dramatically in their ability to induce homologous receptor desensitization—a critical parameter for experiments involving repeated or sustained agonist exposure. In matched cell systems expressing recombinant or endogenous P2Y2 receptors, the IC50 for UTP-induced desensitization was 0.7–2.9 µM, whereas the IC50 for ATP-induced desensitization was 9.1–21.2 µM—making UTP approximately 10-fold more potent as a desensitizing agent [1]. This differential was conserved across murine and human P2Y2 receptors. The mechanistic basis lies in distinct agonist-induced receptor phosphorylation and internalization kinetics: UTP-occupied P2Y2 receptors recruit GRK2 and β-arrestin more efficiently than ATP-occupied receptors, leading to more rapid functional uncoupling from Gαq [2].

P2Y2 receptor desensitization receptor regulation chronic agonist exposure signaling tachyphylaxis

Trisodium Salt Dihydrate Formulation: Defined Hydration State Enables Reproducible Aqueous Solubility of ≥100 mg/mL

The trisodium salt dihydrate of UTP (UTP-Na₃·2H₂O, MW 586.12 g/mol) provides a defined hydration state that is critical for accurate solution preparation. Commercially available UTP trisodium salt dihydrate achieves aqueous solubility of ≥100 mg/mL (≥181.78 mM) at 25°C in water, with certified purity of ≥98% by HPLC . In contrast, the free acid form of UTP (C₉H₁₅N₂O₁₅P₃, MW 484.14 g/mol) has markedly different solubility characteristics that vary with counterion content, and the anhydrous trisodium salt (MW 550.09 g/mol) absorbs moisture unpredictably upon storage, introducing weighing errors unless the hydration state is explicitly characterized . The dihydrate form also demonstrates negligible DMSO solubility (<1 mg/mL), a property that distinguishes it from more lipophilic nucleotide analogs and must be factored into experimental design for cell-based assays requiring organic solvent vehicles [1]. GMP-grade aqueous UTP solutions prepared from the trisodium salt are commercially available at 100 mM, free of DNase and RNase contamination, for direct use in in vitro transcription, RNA amplification, and siRNA synthesis workflows .

nucleotide salt formulation aqueous solubility in vitro transcription GMP-grade reagent preparation

Suramin-Resistant Contractile Responses: UTP Engages a Pharmacologically Distinct Receptor Population Not Addressed by ATP

In the rat isolated duodenum, UTP produces contractile responses that are functionally and pharmacologically distinct from those induced by ATP and ATP-γ-S. UTP, ATP-γ-S, and UDP each contracted the tissue with an agonist potency order of ATP-γ-S > UTP > UDP (maximal responses not attained at 267–300 µM), whereas ATP, ADP, GTP, and other purine nucleotides did not produce contractions at concentrations up to 300 µM [1]. Crucially, suramin (100 µM–1 mM)—a broad-spectrum P2 purinoceptor antagonist—completely abolished ATP-γ-S-induced contractions and had no effect on UTP-induced contractions, although UTP responses became less sustained in its presence. Suramin also inhibited ATP-induced relaxations and abolished ATP-induced contractions, confirming its P2Y antagonist activity in this tissue. The UTP contractile response was additionally resistant to indomethacin (25 µM), ruling out prostaglandin-mediated mechanisms [1]. These data provide functional evidence that UTP activates a pyrimidine-preferring receptor (distinct from the P2Y purinoceptor that mediates relaxation to ATP/ADP) that cannot be engaged by any purine nucleotide tested, including ATP, ADP, GTP, or ATP-γ-S at concentrations up to 300 µM.

suramin pharmacology non-P2Y contractile receptors tissue bath pharmacology pyrimidine-selective receptor identification

Clinical Differentiation in Mucociliary Clearance: Aerosolized UTP (INS316) Outperforms INS365 in Tracheal Mucus Velocity in Sheep

In a head-to-head ovine study comparing aerosolized P2Y2 receptor agonists, INS316 (UTP) at the highest tested dose (10⁻¹ M nebulizer concentration) produced a greater overall stimulation of tracheal mucus velocity (TMV) than INS365 (diquafosol tetrasodium, a synthetic P2Y2 agonist) at the same concentration, with both compounds significantly increasing mucociliary clearance (MCC) compared with saline control [1]. In human clinical studies, aerosolized UTP (INS316) acutely enhanced MCC in patients with mild chronic bronchitis at minimal inhaled doses, an effect attributed to its dual mechanism of stimulating ciliary beat frequency (UTP EC50 = 4.7 µM at P2Y2 in human nasal epithelial cells) and promoting airway hydration via chloride and water secretion [2]. The ability of UTP to engage both P2Y2 (ciliary activation and Cl⁻ secretion) and P2Y4 (additional Cl⁻ secretion via Ca²⁺-activated chloride channels and CFTR) provides a mechanistic breadth not recapitulated by P2Y2-selective agonists such as INS365 or 2-thio-UTP, which lose P2Y4 potency [3]. UTP (as INS316) was developed by Inspire Pharmaceuticals through Phase II clinical trials as a diagnostic aid for lung cancer (sputum induction) and for therapeutic mucociliary clearance enhancement [4].

mucociliary clearance aerosolized P2Y2 agonists airway hydration cystic fibrosis research chronic bronchitis

Research and Industrial Application Scenarios Where Uridine 5′-Triphosphate Dihydrate Trisodium Salt Provides Documented Advantages


Human P2Y4 Receptor Pharmacology: The Only Available Full Agonist for Isolated hP2Y4 Activation

For laboratories characterizing human P2Y4 receptor signaling, UTP trisodium salt is functionally irreplaceable: UTP activates hP2Y4 with an EC50 of 0.55 µM, while ATP, CTP, and XTP are entirely inactive as agonists and ATP instead competitively antagonizes UTP-mediated responses (KB = 708 nM) [1]. GTP and ITP serve as weak partial/full agonists (EC50 = 6.59 and 7.38 µM, respectively) but are 12–13-fold less potent than UTP and cannot be considered equivalent substitutes. This unique pharmacological profile makes UTP the sole nucleotide capable of isolating hP2Y4 contributions from those of co-expressed P2Y2 receptors when used in conjunction with P2Y2-selective antagonists or siRNA knockdown approaches [1].

Calcium Signaling Studies Requiring P2Y2/P2Y4 Co-Activation Without P2Y6 or P2X Contamination

UTP trisodium salt provides a >180-fold selectivity window for P2Y2 (EC50 = 55 nM) and >125-fold for P2Y4 (EC50 = 80 nM) over P2Y6 (EC50 >10,000 nM), eliminating the confounding P2Y6 activation that occurs with the alternative pyrimidine agonist UDP [1]. Moreover, unlike ATP—which indiscriminately gates all P2X ionotropic receptor subtypes in addition to multiple P2Y receptors—UTP has negligible activity at P2X receptors, making it the reagent of choice for experiments designed to isolate metabotropic (Gαq-coupled) calcium responses from ionotropic calcium entry in cells co-expressing both receptor families [2]. In human retinal pigment epithelial cells, ATP and UTP were equipotent (EC50 = 6 µM) with equivalent maximal Ca²⁺ responses mediated via P2Y2, but only UTP avoids simultaneous P2Y1 activation (by ADP, the ectonucleotidase product of ATP) that complicates purine-based calcium signaling experiments [3].

Airway Mucociliary Clearance Research: Dual-Mechanism Enhancement via Ciliary Activation and Chloride Secretion

Aerosolized UTP (as INS316) stimulates mucociliary clearance through two complementary mechanisms: (i) activation of P2Y2 receptors on ciliated epithelial cells increases ciliary beat frequency (EC50 = 4.7 µM in human nasal epithelial cells) [1], and (ii) activation of both P2Y2 and P2Y4 receptors on airway epithelial cells drives chloride and water secretion into the airway lumen via CFTR and Ca²⁺-activated chloride channels [2]. This dual mechanism translates into measurable clinical efficacy: in patients with mild chronic bronchitis, single inhaled doses of UTP acutely improved mucociliary clearance, and in sheep models, INS316 produced greater tracheal mucus velocity stimulation than the synthetic P2Y2-selective agonist INS365 at equimolar nebulizer concentrations [3]. The trisodium salt dihydrate's high aqueous solubility (≥100 mg/mL) is also critical for preparing the sterile inhalation solutions required for aerosol delivery .

In Vitro Transcription and RNA Synthesis: Defined Hydration State for Accurate Kinetic Parameter Determination

The trisodium salt dihydrate form (MW 586.12, ≥98% purity) provides the gravimetric accuracy necessary for determining precise kinetic parameters of RNA polymerases. As demonstrated with vesicular stomatitis virus RNA polymerase, the Km of the natural substrate UTP is 7 µM, and the defined dihydrate stoichiometry ensures that concentration-response relationships are not confounded by variable water content as can occur with hygroscopic anhydrous preparations [1]. GMP-grade 100 mM aqueous solutions prepared from the trisodium salt are commercially available, certified free of DNase and RNase, and suitable directly for in vitro transcription, RNA amplification, and siRNA synthesis without additional purification [2]. The high aqueous solubility (≥100 mg/mL) allows preparation of concentrated substrate stocks that minimize solvent volume addition to enzymatic reactions [3].

Quote Request

Request a Quote for Uridine 5'-triphosphate dihydrate trisodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.